4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine
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Description
4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of pyrazolo[3,4-d]pyridazines involves 1,3-dipolar cycloaddition reactions, which are significant in both synthetic and mechanistic organic chemistry. These compounds, including pyrazoles and annulated pyrazoles, have been identified to exhibit diverse biological activities. Specifically, pyrazolo[3,4-d]pyridazines have shown promising antimicrobial, anti-inflammatory, and analgesic activities. Through efficient synthetic routes, these compounds have been synthesized and their biological activities, such as antimicrobial efficiency against both gram-positive and gram-negative bacteria, have been investigated (Zaki et al., 2016).
Chemical and Pharmacological Activities
Research into the structural modification of pyrazolo[3,4-d]pyridazines has led to the synthesis of novel compounds expected to possess significant chemical and pharmacological activities. Through the formation of 1-[6-(p-tolyl) pyridazin-3-yl]pyrazole-o-aminonitriles and subsequent reactions, previously unreported 1-[6-(p-tolyl)-pyridazin-3-yl]pyrazolo[3,4-d]pyrimidines and related structures have been prepared. These new structures are anticipated to contribute to the chemical and pharmacological fields, highlighting the versatility and potential applications of such heterocyclic compounds (Al-Afaleq & Abubshait, 2001).
Antioxidant and Anti-inflammatory Properties
Further exploration into pyrazolo[3,4-d]pyridazines and related heterocyclic compounds has revealed their potential in exhibiting antioxidant and anti-inflammatory properties. The synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives from specific starting compounds has been undertaken to explore their biological efficiency. These studies have shown that such compounds possess potent anti-inflammatory activities both in vitro and in vivo, as well as promising antioxidant capabilities against various models, indicating their potential therapeutic applications (Shehab et al., 2018).
properties
IUPAC Name |
1-(4-methylphenyl)-4-propan-2-yl-7-prop-2-ynylsulfanylpyrazolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-5-10-23-18-17-15(16(12(2)3)20-21-18)11-19-22(17)14-8-6-13(4)7-9-14/h1,6-9,11-12H,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBZDLVJYVEGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC#C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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